4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride

Catalog No.
S14417989
CAS No.
M.F
C7H2Cl2N2OS
M. Wt
233.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chlorid...

Product Name

4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride

IUPAC Name

4-chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride

Molecular Formula

C7H2Cl2N2OS

Molecular Weight

233.07 g/mol

InChI

InChI=1S/C7H2Cl2N2OS/c8-6-5-4(10-2-11-6)3(1-13-5)7(9)12/h1-2H

InChI Key

GSQWFBSEVAWPLC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(S1)C(=NC=N2)Cl)C(=O)Cl

4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride is a chemical compound characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine ring system with a chlorine substituent at the 4-position and a carbonyl chloride functional group at the 7-position. This compound has garnered interest in both synthetic chemistry and pharmacological research due to its potential biological activities and versatility in

. It can undergo:

  • Nucleophilic Substitution Reactions: The carbonyl chloride can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
  • Acylation Reactions: It can be used to acylate other compounds, introducing the thieno[3,2-d]pyrimidine moiety into different molecular frameworks.
  • Cyclization Reactions: The compound may also participate in cyclization processes, leading to the formation of more complex heterocyclic structures.

Research indicates that derivatives of thieno[3,2-d]pyrimidine compounds exhibit significant biological activities, including:

  • Antitumor Activity: Some studies have shown that thieno[3,2-d]pyrimidine derivatives inhibit tumor growth by targeting specific protein kinases involved in cancer progression .
  • Antiviral Properties: These compounds have been explored for their potential to inhibit viral replication, making them candidates for antiviral drug development.
  • Antimicrobial Effects: Certain derivatives have demonstrated activity against various bacterial strains, suggesting potential applications in treating infections.

Several methods have been developed for synthesizing 4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride:

  • Cyclization of Thioketones with Ureas: This method involves the reaction of thioketones with ureas under acidic conditions to form the thieno[3,2-d]pyrimidine core.
  • Chlorination Reactions: Chlorination of suitable precursors can introduce the chlorine substituent at the 4-position.
  • Carbonylation Reactions: The introduction of the carbonyl chloride group can be achieved through acylation reactions using thionyl chloride or oxalyl chloride with appropriate precursors.

4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride has several applications:

  • Pharmaceutical Development: Its derivatives are being investigated as potential drugs for cancer and viral infections.
  • Chemical Synthesis: It serves as an intermediate for synthesizing more complex organic molecules in research and industrial applications.
  • Material Science: The compound's unique properties may find applications in developing advanced materials with specific functionalities.

Interaction studies involving 4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride often focus on its binding affinity and specificity towards biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance:

  • Kinase Inhibition Studies: Research has shown that certain derivatives effectively inhibit kinases involved in cancer pathways .
  • Binding Affinity Measurements: Techniques such as surface plasmon resonance or isothermal titration calorimetry are commonly used to assess how well these compounds bind to their targets.

Several compounds share structural similarities with 4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride. Here’s a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity (%)Unique Features
4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine176530-47-584Contains a methylthio group instead of a carbonyl chloride
6-Bromo-4-chlorothieno[3,2-d]pyrimidine225385-03-588Features a bromine substituent at the 6-position
7-Bromo-4-chlorothieno[3,2-d]pyrimidine31169-27-486Bromine substitution at the 7-position
2,4-Dichlorothieno[3,2-d]pyrimidine16234-14-390Contains two chlorine atoms at different positions
7-Chlorothieno[3,2-d]pyrimidine31492-65-677Chlorination at the 7-position only

These comparisons illustrate that while many compounds share structural features with 4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride, its specific arrangement of functional groups confers unique reactivity and biological properties.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

231.9264893 g/mol

Monoisotopic Mass

231.9264893 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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